2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S14541387
CAS No.
872167-80-1
M.F
C15H23BO3
M. Wt
262.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1...

CAS Number

872167-80-1

Product Name

2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-[1-(4-methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

InChI

InChI=1S/C15H23BO3/c1-11(12-7-9-13(17-6)10-8-12)16-18-14(2,3)15(4,5)19-16/h7-11H,1-6H3

InChI Key

WUZKZXBLMYEIAG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(C)C2=CC=C(C=C2)OC

The compound 2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a member of the dioxaborolane family, characterized by a unique boron-containing cyclic structure. Its molecular formula is C15H23BO3C_{15}H_{23}BO_3, and it has a molecular weight of approximately 262.16 g/mol. The compound features a tetramethyl substitution pattern on the dioxaborolane ring and an ethyl-4-methoxyphenyl substituent, which contributes to its chemical properties and potential applications.

Typical of boron compounds. They are known for their ability to undergo:

  • Nucleophilic substitutions: The boron atom can act as an electrophile, allowing nucleophiles to attack.
  • Hydrolysis: In the presence of water, dioxaborolanes can hydrolyze to form boronic acids.
  • Cross-coupling reactions: These compounds are often used in Suzuki-Miyaura coupling reactions, where they react with aryl halides to form biaryl compounds.

The synthesis of 2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves:

  • Formation of the dioxaborolane ring: This can be achieved through the reaction of a boronic acid with a suitable diol under acidic conditions.
  • Introduction of substituents: The ethyl-4-methoxyphenyl group can be introduced via alkylation or coupling reactions.

Specific synthetic routes may vary based on available reagents and desired yields.

This compound has potential applications in various fields:

  • Organic synthesis: As a versatile building block for creating complex organic molecules.
  • Material science: In the development of new materials with specific electronic or optical properties.
  • Pharmaceuticals: Potentially useful in drug development due to its unique structure and reactivity.

Interaction studies involving 2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane focus on its reactivity with biological molecules and other chemical species. These studies may include:

  • Binding affinity assessments: Evaluating how well the compound interacts with target proteins or enzymes.
  • Metabolic stability tests: Understanding how the compound is metabolized in biological systems.

Such studies are crucial for assessing the compound's viability for therapeutic applications.

Several compounds share structural similarities with 2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Below are a few examples along with their unique features:

Compound NameCAS NumberKey Features
2-(3-Methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane325142-84-5Features a methoxy group at the meta position
2-[1-(4-Methoxyphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1038849-76-1Contains an ethenyl group instead of an ethyl group
2-(2-Ethyl-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane1674364-13-6Has an ethyl group at the ortho position

These compounds highlight the diversity within the dioxaborolane family while emphasizing the unique structural characteristics of 2-(1-(4-Methoxyphenyl)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Hydrogen Bond Acceptor Count

3

Exact Mass

262.1740248 g/mol

Monoisotopic Mass

262.1740248 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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